molecular formula C20H25N3O3 B3897020 4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine

4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine

Cat. No. B3897020
M. Wt: 355.4 g/mol
InChI Key: GGMYONQSDKQZJJ-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1970s and has been studied for its potential therapeutic uses in scientific research. TMA-2 is a potent serotonin receptor agonist and has been found to produce hallucinogenic effects in humans.

Mechanism of Action

4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine works by binding to the serotonin 5-HT2A receptor, which is primarily located in the brain. This receptor is responsible for regulating mood, perception, and cognition. This compound activates this receptor, leading to altered perception and a psychedelic experience.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for regulating mood and behavior. This compound has also been found to increase heart rate and blood pressure, as well as cause pupil dilation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and psychological processes. However, this compound is a potent psychedelic drug and must be used with caution in lab experiments. It may also have potential side effects on animal behavior and physiology.

Future Directions

There are several potential future directions for research on 4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine. One area of interest is its potential therapeutic uses in treating mental health disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of the serotonin 5-HT2A receptor in various physiological and psychological processes. Additionally, further research is needed to better understand the potential side effects and risks associated with this compound use.

Scientific Research Applications

4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has been studied for its potential therapeutic uses in scientific research. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is believed to be responsible for its hallucinogenic effects. This compound has also been found to have potential anti-depressant and anti-anxiety effects in animal studies.

properties

IUPAC Name

(Z)-N-(4-phenylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-24-18-14-20(26-3)19(25-2)13-16(18)15-21-23-11-9-22(10-12-23)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYONQSDKQZJJ-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NN2CCN(CC2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N\N2CCN(CC2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.